molecular formula C24H22N2O3 B11302231 4-(2-Methoxyphenyl)-3-methyl-7-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(2-Methoxyphenyl)-3-methyl-7-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11302231
M. Wt: 386.4 g/mol
InChI Key: FZLOCQYXMVLZCW-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-3-methyl-7-phenyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a complex heterocyclic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a fused oxazole and quinoline ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-3-methyl-7-phenyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be introduced through a cyclization reaction involving an appropriate precursor, such as an α-haloketone or α-haloester, with an amide or nitrile.

    Final Assembly: The final step involves the coupling of the quinoline and oxazole moieties under suitable conditions, such as using a base and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-3-methyl-7-phenyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)-3-methyl-7-phenyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: The compound is used to investigate its interactions with biological targets, such as enzymes and receptors.

    Material Science: It can be explored for its potential use in organic electronics and photonics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-3-methyl-7-phenyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine, which are well-known for their antimalarial properties.

    Oxazole Derivatives: Compounds such as oxazolone and oxazolidinone, which have various pharmaceutical applications.

Uniqueness

4-(2-Methoxyphenyl)-3-methyl-7-phenyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is unique due to its fused ring system, which combines the structural features of both quinoline and oxazole. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-3-methyl-7-phenyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C24H22N2O3/c1-14-21-22(17-10-6-7-11-20(17)28-2)23-18(25-24(21)29-26-14)12-16(13-19(23)27)15-8-4-3-5-9-15/h3-11,16,22,25H,12-13H2,1-2H3

InChI Key

FZLOCQYXMVLZCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=CC=CC=C5OC

Origin of Product

United States

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